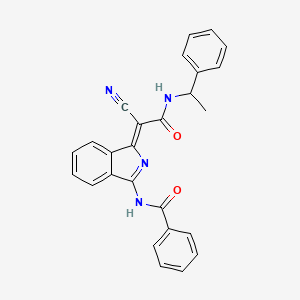
(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide is a useful research compound. Its molecular formula is C26H20N4O2 and its molecular weight is 420.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoindole moiety linked to a benzamide group, with a cyano and phenylethyl substituent. This structural configuration may contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Compounds in this class have shown potential to inhibit tumor cell proliferation. For instance, in studies involving different cancer cell lines, compounds demonstrated significant cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth .
- Antimicrobial Properties : Some derivatives have been reported to possess antibacterial and antifungal activities, suggesting that the compound may also interact with microbial targets .
- DNA Interaction : Certain studies have highlighted the ability of these compounds to bind to DNA, which could be a mechanism through which they exert their antitumor effects. Binding modes often involve interactions within the minor groove of DNA, affecting replication and transcription processes .
Antitumor Activity
A summary of antitumor activity across various studies is presented in Table 1:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HCC827 | 6.26 | High sensitivity in 2D assays |
| NCI-H358 | 6.48 | Comparable activity in 2D assays |
| A549 | 9.48 | Low activity in 3D format |
These results indicate that this compound exhibits promising antitumor properties, particularly in two-dimensional culture systems where cell-cell interactions are minimized.
Antimicrobial Activity
The antimicrobial profile is summarized in Table 2:
| Microorganism | Inhibition Rate (%) | Comparison to Control |
|---|---|---|
| Sclerotinia sclerotiorum | 86.1 | Superior to quinoxyfen (77.8%) |
| Alternaria solani | 75.0 | Slightly lower than quinoxyfen |
| Phytophthora capsica | 69.4 | Moderate activity observed |
These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against specific fungal pathogens.
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds:
- Antitumor Efficacy : A study demonstrated that compounds with similar structures showed enhanced cytotoxicity against lung cancer cell lines compared to standard chemotherapeutics . Further optimization of these compounds could lead to more selective agents with reduced toxicity profiles.
- DNA Binding Studies : Research indicated that certain derivatives exhibited strong binding affinities to DNA, which correlated with their antitumor activities . The implications for drug development are significant, as targeting DNA can lead to effective cancer therapies.
- Toxicological Assessments : Investigations into the toxicity profiles of these compounds revealed varying degrees of safety across different models, emphasizing the need for further pharmacological evaluation to mitigate potential side effects .
属性
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(1-phenylethylamino)ethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-17(18-10-4-2-5-11-18)28-26(32)22(16-27)23-20-14-8-9-15-21(20)24(29-23)30-25(31)19-12-6-3-7-13-19/h2-15,17H,1H3,(H,28,32)(H,29,30,31)/b23-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWMWRJELOUHIE-FCQUAONHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














